1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.
Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Attachment of the Pyridin-3-yl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Addition of the 3-Methoxybenzoyl Group: This step typically involves an esterification or amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Coupling Reactions: The pyridin-3-yl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Coupling Reactions: Palladium or nickel catalysts are often used in Suzuki or Heck coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the carbonyl groups would yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound could be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The unique structure of this compound makes it a potential candidate for use in organic electronics or as a building block for advanced materials.
Biological Research: This compound could be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: The compound could be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-hydroxypiperidine
- (1,2-Bis-(3,4-dimethoxy-phenyl)-ethylidene)-(1,2,4)triazol-4-yl-amine
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
Uniqueness
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for multiple types of chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C27H26N2O6 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(4E)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H26N2O6/c1-33-20-8-4-6-18(15-20)25(30)23-24(19-7-5-12-28-16-19)29(27(32)26(23)31)13-11-17-9-10-21(34-2)22(14-17)35-3/h4-10,12,14-16,24,30H,11,13H2,1-3H3/b25-23+ |
InChI Key |
PLVNJDWYSUXBSX-WJTDDFOZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C2=O)C4=CN=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=CN=CC=C4)OC |
Origin of Product |
United States |
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